molecular formula C9H17NO3 B2366428 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol CAS No. 1872684-92-8

1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol

Cat. No.: B2366428
CAS No.: 1872684-92-8
M. Wt: 187.239
InChI Key: RCFHAUKAKDJFIC-UHFFFAOYSA-N
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Description

It is a derivative of piperidine and is commonly used in medical, environmental, and industrial research. This compound is notable for its unique structure, which includes both a piperidine ring and a hydroxyoxolan moiety.

Biochemical Analysis

Biochemical Properties

. They interact with the chemokine receptor CCR5, which is an essential co-receptor in the process of HIV-1 entry . The antagonistic activities of these compounds against CCR5 have been evaluated .

Cellular Effects

The cellular effects of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol are not well-documented. Piperidine derivatives are known to have a wide range of effects on cells. For instance, they have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully known. Piperidine derivatives are known to interact with the CCR5 receptor via a strong salt-bridge interaction . This interaction is believed to be crucial for their antagonistic activity against CCR5 .

Preparation Methods

The synthesis of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of piperidine with an appropriate oxirane derivative under controlled conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The temperature and pressure conditions are carefully controlled to optimize yield and purity.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to enhance efficiency and safety.

Chemical Reactions Analysis

1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The hydroxy group in the oxolan ring can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and alkylating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: In industrial applications, it is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other piperidine derivatives and oxolan-containing molecules. Examples include piperidine-4-carboxylic acid and 4-hydroxyoxolan-2-one.

    Uniqueness: The presence of both a piperidine ring and a hydroxyoxolan moiety in this compound makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Biological Activity

1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxylated oxolane moiety. The structure can be represented as follows:

C11H17NO2\text{C}_{11}\text{H}_{17}\text{N}\text{O}_2

Key Structural Features

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Hydroxyl Group : Contributes to the compound's polarity and potential hydrogen bonding capabilities.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
  • Cytotoxicity : In vitro assays have shown that it can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

The biological effects of this compound are believed to involve:

  • Interaction with Enzymes : The hydroxyl group may facilitate binding to target enzymes, altering their activity.
  • Cell Signaling Pathways : It may modulate pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cells
Enzyme InteractionModulation of enzyme activity

Case Study: Cytotoxic Effects on Cancer Cells

In a study examining the cytotoxic effects of this compound on various cancer cell lines, it was observed that at concentrations above 50 μM, the compound significantly reduced cell viability by approximately 40% compared to control groups. This suggests a dose-dependent response that warrants further investigation into its mechanism of action and therapeutic potential.

Table 2: Comparison with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundHydroxylated piperidine derivativeAntimicrobial, cytotoxic
4-HydroxypiperidineLacks oxolane moietyLimited biological activity
PiperineAlkaloid from black pepperAntimicrobial, analgesic

The presence of the oxolane moiety in this compound appears to enhance its biological activity compared to simpler piperidine derivatives.

Properties

IUPAC Name

1-(4-hydroxyoxolan-3-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c11-7-1-3-10(4-2-7)8-5-13-6-9(8)12/h7-9,11-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFHAUKAKDJFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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